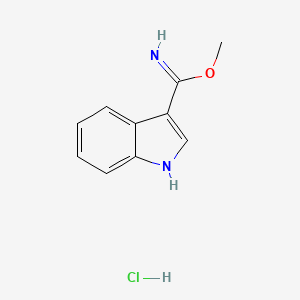

Methyl 1H-indole-3-carboximidoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1H-indole-3-carboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEKEFFTCYQFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1H-indole-3-carboximidoate hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1H-indole-3-carboximidoate hydrochloride, a reactive intermediate pivotal for the synthesis of a wide array of substituted indole compounds. As direct literature on this specific salt is sparse, this document synthesizes information from the foundational Pinner reaction, data on its precursors, and the established reactivity of analogous structures to offer a robust scientific resource.

Introduction: The Strategic Importance of a Pinner Salt

This compound belongs to a class of compounds known as Pinner salts, which are the hydrochloride salts of imino ethers (or imidates). These salts are not typically isolated as final products but serve as highly valuable, reactive electrophilic intermediates in organic synthesis.

The core value of this compound lies in its indole-3-carboximidoate moiety. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The ability to readily convert the C3-position of indole into various functional groups is crucial for drug discovery and development. This compound acts as a versatile synthon, providing a reliable gateway to amidines, esters, and orthoesters at the 3-position of the indole ring, functionalities that are central to modulating biological activity.

Chemical Structure and Physicochemical Properties

The compound consists of the methyl 1H-indole-3-carboximidatonium cation and a chloride anion. The positive charge is delocalized between the nitrogen and the exocyclic carbon, rendering the carbon highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound and its Precursor.

| Property | This compound (Predicted) | Indole-3-carbonitrile (Starting Material)[1][2][3] |

| Molecular Formula | C₁₀H₁₁ClN₂O | C₉H₆N₂[4] |

| Molecular Weight | 210.66 g/mol | 142.16 g/mol [2] |

| Appearance | White to off-white crystalline solid, likely hygroscopic. | Cream to brown crystalline powder.[2][3] |

| Melting Point | Decomposes upon heating. | 175-181 °C[3] |

| Solubility | Soluble in polar solvents (e.g., methanol). Insoluble in nonpolar solvents (e.g., diethyl ether, hexanes). Reacts with water. | Insoluble in water.[5] Soluble in organic solvents. |

| Stability | Thermodynamically unstable; sensitive to moisture and heat. Should be stored under inert gas at low temperatures and used promptly after synthesis. | Stable under normal conditions, but sensitive to light.[4][5] |

Synthesis: The Pinner Reaction

The primary and most efficient route to this compound is the Pinner reaction . This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The mechanism proceeds through several key steps, which are crucial to understand for optimizing reaction conditions and preventing side products.

-

Protonation of the Nitrile : Anhydrous hydrogen chloride protonates the nitrogen atom of indole-3-carbonitrile. This step dramatically increases the electrophilicity of the nitrile carbon atom.

-

Nucleophilic Attack : The alcohol (anhydrous methanol) acts as a nucleophile, attacking the activated nitrile carbon to form a protonated tetrahedral intermediate.

-

Deprotonation : A base, typically the chloride ion or another molecule of methanol, removes a proton from the oxonium ion, yielding the neutral imidate free base.

-

Salt Formation : The basic nitrogen of the imidate is immediately protonated by the excess HCl present in the medium to form the stable hydrochloride salt, which often precipitates from the reaction mixture.

The causality behind the experimental choices is critical:

-

Anhydrous Conditions : Water must be rigorously excluded. If present, it can act as a nucleophile and hydrolyze the Pinner salt intermediate to form the corresponding ester (Methyl 1H-indole-3-carboxylate), which is a common side product.[2][4]

-

Low Temperature : The reaction is performed at low temperatures (e.g., 0 °C to -10 °C) because the Pinner salt is thermodynamically unstable and can rearrange or decompose at higher temperatures.[2][6]

Experimental Protocol

This protocol is a self-validating system; the precipitation of the product serves as a primary indicator of reaction success.

Materials:

-

Indole-3-carbonitrile

-

Anhydrous Methanol (distilled from Mg or stored over molecular sieves)

-

Anhydrous Diethyl Ether (or another suitable non-polar solvent like dichloromethane)

-

Hydrogen Chloride gas (from a cylinder or generated in-situ and dried)

-

Reaction vessel equipped with a gas inlet tube, magnetic stirrer, and drying tube.

Step-by-Step Methodology:

-

Setup : Assemble the reaction apparatus and flame-dry it under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of moisture.

-

Dissolution : Dissolve Indole-3-carbonitrile (1.0 eq) in a mixture of anhydrous methanol (1.5-2.0 eq) and anhydrous diethyl ether. The ether is used to reduce the polarity of the solvent, which aids in the precipitation of the final salt.

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

-

HCl Introduction : Slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature at or below 5 °C.

-

Precipitation & Reaction Monitoring : As the reaction proceeds, the white crystalline this compound will precipitate from the solution. Continue the HCl addition until the solution is saturated and precipitation appears complete.

-

Isolation : Isolate the product by rapid vacuum filtration. Wash the collected solid with copious amounts of anhydrous diethyl ether to remove unreacted starting materials and excess HCl.

-

Drying : Dry the product under a high vacuum. Do not heat . The product should be stored immediately in a desiccator under an inert atmosphere at low temperature.

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on the following spectroscopic signatures:

-

¹H NMR (in DMSO-d₆ or CDCl₃) :

-

A singlet for the methoxy (-OCH₃) protons around 3.5-4.0 ppm.

-

Characteristic aromatic protons of the indole ring (7.0-8.0 ppm).

-

A broad singlet for the indole N-H proton (>10 ppm).

-

Two broad singlets for the =N⁺H₂ protons, often downfield (>11 ppm), which may exchange with D₂O.

-

-

¹³C NMR (in DMSO-d₆ or CDCl₃) :

-

A signal for the methoxy carbon around 50-55 ppm.

-

A key signal for the iminium carbon (C=N⁺) in the range of 165-175 ppm.

-

Signals corresponding to the indole ring carbons.

-

-

Infrared (IR) Spectroscopy (KBr pellet) :

-

A strong absorption band for the C=N⁺ stretch between 1650-1690 cm⁻¹.

-

Broad absorption from 2400-3200 cm⁻¹ corresponding to the N⁺-H stretches.

-

A sharp peak for the indole N-H stretch around 3300-3400 cm⁻¹.

-

Reactivity and Applications in Drug Development

This compound is a powerful electrophile. Its utility stems from its predictable reactions with various nucleophiles, allowing for the modular synthesis of diverse compound libraries for screening.

-

Synthesis of Amidines : Reaction with primary or secondary amines displaces the methoxy group to form indole-3-carboxamidines. Amidines are important functional groups in medicinal chemistry, known for their ability to engage in hydrogen bonding and act as bioisosteres of ureas and guanidines.

-

Synthesis of Esters : As a key control point, deliberate or accidental exposure to water hydrolyzes the Pinner salt to Methyl 1H-indole-3-carboxylate.[4] This ester is itself a valuable building block for synthesizing amides and other derivatives.[7]

-

Synthesis of Orthoesters : Treatment with an excess of alcohol leads to the formation of an orthoester. Orthoesters are used as protecting groups for carboxylic acids and as precursors for other functional groups.

Safety and Handling

As a reactive hydrochloride salt, this compound must be handled with care.

-

Hazards (Inferred) : Expected to be corrosive and a respiratory irritant due to the potential release of HCl gas upon contact with moisture. The precursor, indole-3-carbonitrile, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1][4] Similar precautions should be taken for the product.

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.

-

Handling : Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture. Avoid inhalation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator or freezer under an inert atmosphere.[1]

References

- Fisher Scientific. (2025, December 22). Safety Data Sheet: Indole-3-carbonitrile.

- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Indole-3-carbonitrile.

- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

SynArchive. (2024). Pinner Reaction. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Indole-3-carbonitrile, 98% | CymitQuimica [cymitquimica.com]

- 3. Indole-3-carbonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Indole-3-carbonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 3-Indolecarbonitrile (CAS 5457-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Methyl 1H-indole-3-carboximidoate hydrochloride CAS number and synonyms

An In-Depth Technical Guide to Methyl 1H-indole-3-carboximidoate Hydrochloride and Its Core Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of interest within the broader class of indole derivatives. Due to the limited availability of direct public data for this specific molecule, this guide establishes its structural context and offers an in-depth exploration of its closest, well-characterized, and commercially available analogs: Methyl 1H-indole-3-carboxylate and Indole-3-carboxamide . By detailing the synthesis, properties, and applications of these core analogs, this document serves as an essential resource for researchers and drug development professionals working with indole-based scaffolds. Furthermore, it outlines a potential synthetic pathway to this compound, providing a foundational framework for its preparation and future investigation.

Introduction to the Indole Scaffold and the Target Molecule

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[2] Derivatives functionalized at the 3-position of the indole ring are of particular significance, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Defining this compound

A search for the CAS number and detailed experimental data for "this compound" did not yield a specific entry in major chemical databases as of early 2026. This suggests that the compound may be a novel or less-common research chemical.

The name specifies a precise chemical structure:

-

1H-indole-3- : The core heterocyclic aromatic structure.

-

carboximidoate : This functional group, also known as an imidoate or imino ether, has the general structure R-C(=NR')OR''. For the target molecule, this translates to an indole ring attached to a carbon that is double-bonded to a nitrogen atom and single-bonded to a methoxy group.

-

Methyl : This refers to the methyl group of the methoxy moiety.

-

hydrochloride : This indicates that the compound is a salt, formed by the protonation of the basic nitrogen atom of the carboximidoate group with hydrochloric acid.

The anticipated structure is as follows:

Caption: Proposed structure of this compound.

Given the absence of direct data, this guide will now focus on its closest and most relevant chemical relatives.

Core Analog I: Methyl 1H-indole-3-carboxylate

This ester is a common and versatile intermediate in the synthesis of more complex indole derivatives.

Chemical Identification and Properties

| Property | Value |

| CAS Number | 942-24-5[5] |

| Molecular Formula | C₁₀H₉NO₂[5] |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | methyl 1H-indole-3-carboxylate[5] |

| Synonyms | Indole-3-carboxylic acid methyl ester, Methyl indolyl-3-carboxylate |

| Appearance | White to cream or brown powder[5] |

| Melting Point | 145.0-152.0 °C[5] |

| Solubility | Soluble in DMSO and other organic solvents. |

Synthesis of Methyl 1H-indole-3-carboxylate

A standard laboratory preparation involves the esterification of indole-3-carboxylic acid.

Protocol: Fischer Esterification of Indole-3-carboxylic Acid

-

Reaction Setup : In a round-bottom flask, suspend Indole-3-carboxylic acid (1 equivalent) in methanol (serving as both reactant and solvent).

-

Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux : Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup : After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography.

Caption: Synthesis of Methyl 1H-indole-3-carboxylate via Fischer Esterification.

Applications in Research and Development

Methyl 1H-indole-3-carboxylate serves as a key building block for a variety of biologically active molecules. Its applications include:

-

Anticancer Agents : Used in the synthesis of inhibitors for various kinases and other cancer-related targets.

-

Antimicrobial Compounds : Serves as a precursor for novel antibacterial and antifungal agents.[6]

-

Plant Growth Regulators : The indole-3-acetic acid scaffold, closely related to this compound, is a fundamental plant hormone (auxin). Derivatives are explored for herbicidal and plant growth-regulating properties.[3]

Core Analog II: Indole-3-carboxamide

The amide analog is another crucial derivative with significant biological relevance.

Chemical Identification and Properties

| Property | Value |

| CAS Number | 5466-41-1 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 1H-indole-3-carboxamide |

| Synonyms | 3-Indolecarboxamide, 3-Carbamoylindole |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 215-219 °C |

Synthesis of Indole-3-carboxamide

A common synthetic route is the amide coupling of indole-3-carboxylic acid with an ammonia source.

Protocol: Amide Coupling using EDC/HOBt

-

Activation of Carboxylic Acid : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Indole-3-carboxylic acid (1.0 equiv.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv.), and Hydroxybenzotriazole (HOBt, 1.2 equiv.) in a dry aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[7]

-

Base Addition : Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.7 equiv.) and stir the mixture at 0 °C for 15-30 minutes to form the activated ester.[7]

-

Amine Addition : Introduce the ammonia source, which can be aqueous ammonia or ammonia in a solvent like dioxane.

-

Reaction : Allow the reaction to warm to room temperature and stir overnight.[7]

-

Workup and Purification : Perform an aqueous workup to remove excess reagents, followed by extraction with an organic solvent. The crude product is then purified by silica gel column chromatography.[7]

Caption: General workflow for the synthesis of Indole-3-carboxamide.[7]

Applications in Research and Development

The indole-3-carboxamide scaffold is present in numerous compounds with therapeutic potential:

-

Enzyme Inhibitors : Derivatives have been developed as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and various kinases.

-

Antimicrobial Agents : Indole-3-carboxamide conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[6]

-

Antitubercular and Antifungal Activity : This scaffold is recognized for its significant activity against Mycobacterium tuberculosis and various fungal strains.[2]

Proposed Synthetic Route to this compound

While no direct synthesis is reported in the literature searched, a plausible and established method for preparing carboximidoates (imidoates) is the Pinner reaction . This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile.

Protocol: Pinner Reaction for Imidoate Synthesis

-

Starting Material : The key precursor would be Indole-3-carbonitrile .

-

Reaction Setup : Dissolve Indole-3-carbonitrile and an excess of anhydrous methanol in a dry, inert solvent (e.g., diethyl ether or dichloromethane) and cool to a low temperature (e.g., 0 °C).

-

Acidification : Bubble dry hydrogen chloride (HCl) gas through the solution. The HCl acts as both a catalyst and the source for the final hydrochloride salt.

-

Reaction : The mixture is typically stirred at a low temperature for several hours to overnight, allowing for the formation of the imidoate hydrochloride salt, which often precipitates from the solution.

-

Isolation : The precipitated product, this compound, can be isolated by filtration, washed with the cold, dry solvent, and dried under vacuum.

Caption: Proposed Pinner reaction for the synthesis of the target compound.

Conclusion

While this compound remains a compound with limited direct documentation, its structural relationship to well-established indole derivatives provides a strong foundation for its study. This guide has provided a thorough examination of its core analogs, Methyl 1H-indole-3-carboxylate and Indole-3-carboxamide, covering their synthesis, properties, and diverse applications. For researchers and drug development professionals, these analogs represent not only valuable compounds in their own right but also logical starting points for the synthesis and investigation of novel derivatives like this compound. The proposed synthetic route via the Pinner reaction offers a viable strategy for accessing this target molecule, paving the way for future exploration of its chemical and biological properties.

References

-

One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC, NIH. Link

-

Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. Benchchem. Link

-

Synthesis of indole‐3‐carboxamides. ResearchGate. Link

-

Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. Link

-

Methyl 1-methyl-1H-indole-3-carboxylate. PubChem. Link

-

methyl-1-(cyclohexylmethyl)-1H-indole-3-Carboxylate (CAS Number: 858515-82-9). Cayman Chemical. Link

-

Methyl indole-3-carboxylate, 99% 25 g. Thermo Fisher Scientific. Link

-

CAS 108438-43-3 methyl 1-methyl-1H-indole-3-carboxylate. BOC Sciences.

-

Chemical structure of carboxamides used in the study, trivial and IUPAC denominations. ResearchGate. Link

-

Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Link

-

(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Link

-

3-Methyl-1H-indole. BLD Pharm. Link

-

N-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXIMIDAMIDE. ChemicalBook. Link

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC, NIH. Link

-

1-[(3-carbamimidoylphenyl)methyl]-N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}-4-hydroxy-1H-indole-2-carboxamide. PubChem. Link

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Link

-

1-Methylindole-3-carboxylic acid 97. Sigma-Aldrich. Link

-

Carboxyamidotriazole. PubChem. Link

-

Carbodiimide. Wikipedia. Link

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl indole-3-carboxylate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Methyl 3-(1H-indole-3-carboxamido)propionate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Pinner Reaction and its Application to Indole Derivatives: A Technical Guide for the Modern Chemist

This in-depth technical guide explores the history, mechanism, and practical application of the Pinner reaction, with a specialized focus on its use for the synthesis of indole-3-carboximidates. These compounds are valuable intermediates in the development of novel therapeutics, and a thorough understanding of their synthesis is crucial for researchers, scientists, and drug development professionals. This guide provides not only the historical context and theoretical underpinnings of the Pinner reaction but also a detailed, field-proven perspective on its execution with the unique and often challenging indole scaffold.

The Enduring Legacy of the Pinner Reaction: From Discovery to Contemporary Synthesis

The Pinner reaction, a cornerstone of organic synthesis, is an acid-catalyzed reaction between a nitrile and an alcohol to produce an imino ester salt, commonly referred to as a Pinner salt.[1][2] First reported by the German chemist Adolf Pinner in 1877, this reaction provides a versatile and efficient pathway to a variety of important functional groups.[1][3] The resulting Pinner salt is a highly reactive intermediate that can be readily converted into esters, amidines, or orthoesters, depending on the subsequent reaction conditions and the nucleophile employed.[1][3]

Historically, the Pinner reaction emerged from systematic investigations into the reactivity of nitriles under acidic conditions, a burgeoning area of interest in late 19th-century organic chemistry.[3] Pinner's work, conducted with Franz Klein, meticulously detailed the reaction's stoichiometry and the characterization of the resulting imidate salts, laying a foundational framework for the exploration of nitrile chemistry.[3]

The Heart of the Matter: Unraveling the Pinner Reaction Mechanism

The Pinner reaction proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism.[1] A comprehensive understanding of each step is paramount for troubleshooting and optimizing the reaction for specific substrates, such as the electron-rich indole derivatives.

The key mechanistic steps are as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically anhydrous hydrogen chloride (HCl).[1] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack.[1]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the activated nitrile carbon.[1] This step results in the formation of a protonated imidate intermediate.[1]

-

Deprotonation: A weak base, such as the chloride ion or another molecule of the alcohol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate.[1]

-

Formation of the Pinner Salt: Under the acidic reaction conditions, the nitrogen atom of the imidate is protonated to form the final product, the stable alkyl imidate hydrochloride salt, or Pinner salt.[1]

Caption: The reaction mechanism of the Pinner reaction for the synthesis of an indole-3-carboximidate Pinner salt.

Navigating the Nuances: The Pinner Reaction with Indole Derivatives

The application of the Pinner reaction to indole derivatives, specifically indole-3-carbonitrile, presents a unique set of challenges and considerations due to the electron-rich nature of the indole ring system. The indole nucleus is susceptible to acid-catalyzed polymerization and other side reactions, necessitating careful control over the reaction conditions.

Key Considerations for Success:

-

Anhydrous Conditions are Non-Negotiable: The presence of even trace amounts of water can lead to the hydrolysis of the intermediate Pinner salt to the corresponding ester, significantly reducing the yield of the desired imidate.[4] Therefore, all reagents and solvents must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control is Critical: The Pinner reaction is typically conducted at low temperatures (0 °C to room temperature) to minimize the formation of side products.[1] For sensitive substrates like indole-3-carbonitrile, maintaining a low temperature throughout the addition of reagents and the initial phase of the reaction is crucial to prevent polymerization and degradation.

-

Choice of Acid and Solvent: Anhydrous hydrogen chloride gas dissolved in a suitable anhydrous solvent (such as diethyl ether or dioxane) is the classic acid catalyst for the Pinner reaction.[1] The choice of solvent can influence the solubility of the starting materials and the resulting Pinner salt.

-

Potential for N-Protonation and Polymerization: The indole nitrogen can be protonated under strongly acidic conditions. While the initial protonation of the nitrile is the desired pathway, competitive protonation of the indole nitrogen can occur. Furthermore, the electron-rich indole ring can be susceptible to electrophilic attack from protonated intermediates, potentially leading to oligomerization or polymerization. Careful control of the acid concentration and temperature can help to mitigate these side reactions.

In the Laboratory: A Representative Protocol for the Synthesis of Ethyl 1H-Indole-3-carboximidate Hydrochloride

The following protocol is a representative, self-validating system for the synthesis of ethyl 1H-indole-3-carboximidate hydrochloride. The causality behind each step is explained to provide a deeper understanding of the experimental choices. This protocol should be considered a starting point, and optimization may be necessary for specific applications.

Materials and Equipment:

-

Indole-3-carbonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

Caption: A generalized experimental workflow for the synthesis of an indole-3-carboximidate Pinner salt.

Step-by-Step Methodology:

-

Preparation of Anhydrous HCl in Diethyl Ether: In a fume hood, bubble dry hydrogen chloride gas through a flask containing anhydrous diethyl ether, cooled in an ice bath, until the desired concentration is reached (typically determined by weight gain). This saturated solution should be freshly prepared and used immediately. Rationale: Commercially available solutions of HCl in ether can contain water, which is detrimental to the reaction. Preparing it fresh ensures anhydrous conditions.

-

Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a drying tube filled with a suitable desiccant (e.g., calcium chloride). Purge the entire system with a stream of dry nitrogen or argon. Rationale: This ensures a completely anhydrous and inert environment, preventing the ingress of atmospheric moisture.

-

Charging the Reactants: To the reaction flask, add indole-3-carbonitrile (1.0 equivalent) followed by anhydrous ethanol (1.1 to 1.5 equivalents) and anhydrous diethyl ether as the solvent. Rationale: A slight excess of the alcohol is often used to ensure complete conversion of the nitrile. Diethyl ether is a common solvent as it is relatively unreactive and allows for easy precipitation of the Pinner salt.

-

Initiation of the Reaction: Cool the stirred solution to 0 °C using an ice bath. Slowly add the freshly prepared solution of anhydrous HCl in diethyl ether dropwise via a dropping funnel. Rationale: The slow addition of the acid at low temperature helps to control the exothermic nature of the reaction and minimizes the risk of polymerization of the indole substrate.

-

Reaction Monitoring and Product Formation: Continue to stir the reaction mixture at 0 °C. The formation of the Pinner salt is often indicated by the precipitation of a white or off-white solid. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with a basic solution (e.g., saturated sodium bicarbonate), and extracting with an organic solvent. Rationale: The Pinner salt is typically insoluble in diethyl ether, providing a visual cue for product formation. TLC analysis of the quenched reaction mixture allows for the tracking of the consumption of the starting nitrile.

-

Isolation of the Pinner Salt: Once the reaction is deemed complete, the precipitated Pinner salt is collected by filtration under a blanket of nitrogen or argon. Rationale: Filtration under an inert atmosphere is crucial to prevent the hygroscopic Pinner salt from absorbing moisture from the air.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities. Dry the product thoroughly under high vacuum. Rationale: Washing with a cold, non-polar solvent removes impurities without dissolving a significant amount of the product. Thorough drying is essential for the stability of the Pinner salt.

Self-Validating System and Troubleshooting:

-

Product Characterization: The identity and purity of the resulting ethyl 1H-indole-3-carboximidate hydrochloride should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the characteristic iminium and C-O-ethyl signals will confirm the formation of the desired product.

-

Low Yield or No Reaction: If the reaction fails to proceed or gives a low yield, consider the following:

-

Inadequate Anhydrous Conditions: The presence of moisture is the most common cause of failure. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.

-

Insufficient Acid: An inadequate amount of HCl may result in incomplete protonation of the nitrile.

-

Low Reactivity of the Nitrile: While indole-3-carbonitrile is expected to be reactive, steric hindrance or electronic effects from other substituents on the indole ring could impede the reaction.

-

-

Formation of Byproducts: The formation of a significant amount of the corresponding ester (ethyl indole-3-carboxylate) is a clear indication of the presence of water. The formation of a dark, intractable solid suggests polymerization of the indole starting material, which can be mitigated by maintaining a lower reaction temperature and ensuring a controlled addition of the acid.

The Pinner Reaction in Modern Drug Discovery: A Gateway to Novel Indole-Based Therapeutics

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities. The ability to functionalize the indole ring at the 3-position is of particular importance in drug design.

The indole-3-carboximidate, readily accessible through the Pinner reaction, is a versatile intermediate for the synthesis of a variety of pharmacologically relevant molecules, including:

-

Amidines: Reaction of the Pinner salt with ammonia or primary/secondary amines provides access to indole-3-carboxamidines. Amidines are known to be important pharmacophores in a variety of therapeutic areas, including as inhibitors of enzymes such as nitric oxide synthase and as antimicrobial agents.

-

Orthoesters: Treatment of the Pinner salt with an excess of alcohol leads to the formation of indole-3-orthocarboxylates, which can serve as protected forms of the carboxylic acid or as precursors to other functional groups.

-

Esters and Carboxylic Acids: Hydrolysis of the Pinner salt under controlled conditions can yield the corresponding indole-3-carboxylate ester or, upon further hydrolysis, the indole-3-carboxylic acid. These functional groups are common in a vast number of bioactive molecules.

The strategic application of the Pinner reaction on indole-3-carbonitrile opens up a direct and efficient route to these valuable building blocks, enabling the exploration of new chemical space in the quest for novel and more effective therapeutic agents.

References

-

J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Chemistry Steps. (2025). Nitriles to Esters. Retrieved from [Link]

Sources

Chemo-Structural Dynamics of Indole-3-Carboximidate Salts

A Technical Guide to Synthesis, Stability, and Heterocyclic Annulation

Executive Summary

Indole-3-carboximidate salts (specifically the hydrochloride forms) represent a high-energy "spring-loaded" electrophilic scaffold. Unlike their stable amide or ester counterparts, these species possess a reactive C3-imidate core (

This guide moves beyond standard textbook definitions to address the practical handling, stability profiles, and annulation strategies required to utilize these transient intermediates effectively in drug development.

Part 1: Structural Mechanistics & The Pinner Synthesis

The synthesis of indole-3-carboximidates is almost exclusively achieved via the Pinner Reaction . The success of this transformation relies on the protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium species susceptible to attack by an alcohol.[1]

1.1 The Electronic Challenge

The indole ring is electron-rich. The nitrogen lone pair at position 1 donates electron density into the ring, making the C3 position nucleophilic. However, for the Pinner reaction, we require the C3-nitrile to act as an electrophile.

-

The Conflict: The indole ring fights the formation of the nitrilium ion by stabilizing the ground state.

-

The Solution: Use of anhydrous HCl gas to forcefully protonate the nitrile, overcoming the indole's donation.

1.2 Experimental Protocol: Synthesis of Ethyl Indole-3-carboximidate HCl

Target: Preparation of Ethyl 1H-indole-3-carboximidate hydrochloride from Indole-3-carbonitrile.

Reagents:

-

Indole-3-carbonitrile (1.0 equiv)

-

Absolute Ethanol (1.1 equiv - Stoichiometric control is vital to prevent orthoester formation)

-

Anhydrous Diethyl Ether or 1,4-Dioxane (Solvent)

-

Anhydrous HCl gas (Excess)

Step-by-Step Methodology:

-

Desiccation: Flame-dry a 2-neck round bottom flask and cool under Argon. Moisture is the primary failure mode (leads to ethyl ester hydrolysis).

-

Solvation: Dissolve Indole-3-carbonitrile in anhydrous ether at 0°C. Add absolute ethanol.

-

Saturation: Bubble dry HCl gas through the solution for 2–4 hours. Maintain temperature < 5°C.

-

Visual Cue: The solution will darken, and a precipitate (the imidate salt) should begin to form.

-

-

Incubation: Seal the flask and store at 4°C for 24–48 hours. The crystallization of the salt drives the equilibrium forward.

-

Isolation: Filter the precipitate rapidly under an inert atmosphere (glovebox or nitrogen cone). Wash with cold anhydrous ether.

-

Storage: Store in a vacuum desiccator over

. Do not store as a free base ; it will decompose to the nitrile or amide.

1.3 Mechanism Visualization

The following diagram illustrates the Pinner mechanism and the critical nitrilium intermediate.

Figure 1: The Pinner Reaction Mechanism. The formation of the Nitrilium ion is the rate-limiting step, requiring anhydrous acidic conditions to prevent hydrolysis.

Part 2: Reactivity Profile & Hydrolytic Instability

The utility of indole-3-carboximidate salts lies in their divergent reactivity. However, they are thermodynamically unstable in the presence of water.

2.1 The Hydrolysis Trap

Upon exposure to moisture, the imidate salt undergoes hydrolysis. The pathway is pH-dependent (Deslongchamps' Stereoelectronic Theory):

-

Acidic/Neutral Conditions: Hydrolysis yields the Ester (Ethyl indole-3-carboxylate) + Ammonium chloride.

-

Basic Conditions: Hydrolysis yields the Amide (Indole-3-carboxamide) + Alcohol.

Data Table: Hydrolysis Outcomes

| Condition | pH | Primary Product | Mechanism |

| Storage (Wet) | ~5-6 | Ethyl Indole-3-carboxylate | Water attacks C=N; |

| Basic Workup | >9 | Indole-3-carboxamide | |

| Anhydrous | N/A | Stable Salt | Kinetic trap maintained. |

Part 3: Nucleophilic Displacement (Amidine Synthesis)

To synthesize kinase inhibitors, the ethoxy group of the imidate is often displaced by amines to form amidines .

Protocol: Synthesis of N-Substituted Indole-3-carboxamidines

-

Preparation: Suspend Ethyl indole-3-carboximidate HCl (1.0 equiv) in anhydrous ethanol.

-

Nucleophile Addition: Add the primary amine (1.1 equiv).

-

Note: If the amine is a salt, add 1.0 equiv of TEA to liberate the free base in situ.

-

-

Reaction: Stir at room temperature for 12–16 hours.

-

Monitoring: TLC will show the disappearance of the imidate (lower Rf) and appearance of the amidine (streak/higher polarity).

-

-

Workup: Evaporate solvent. Triturate with ether to remove ammonium chloride byproducts if the product is organic-soluble, or recrystallize from EtOH/Ether.

Part 4: Heterocyclic Annulation (Pyrimido[4,5-b]indoles)

This is the most high-value application for drug discovery. The imidate carbon serves as the C-4 position in the resulting pyrimidine ring.

4.1 The Strategy

Reacting the imidate with amidine donors (like guanidine, urea, or acetamidine) closes the pyrimidine ring, fusing it to the indole "b" face.

Protocol: Synthesis of 4-Amino-pyrimido[4,5-b]indole

-

Reagents: Indole-3-carboximidate HCl, Guanidine Hydrochloride, Sodium Ethoxide.

-

Solvent: Ethanol (Reflux).

Workflow:

-

Generate free guanidine in situ by treating Guanidine HCl with NaOEt in EtOH. Filter off NaCl.

-

Add Indole-3-carboximidate HCl to the filtrate.

-

Reflux for 6–12 hours.

-

Mechanism:

-

Step 1: Guanidine nitrogen attacks the Imidate carbon (displacing EtOH).

-

Step 2: Intramolecular cyclization onto the Indole C2 position (often requires oxidative assistance or high temp if C2 is unsubstituted, but facile if C2 has a leaving group or if using specific catalytic conditions).

-

4.2 Divergent Pathways Diagram

Figure 2: Divergent Reactivity Profile. The imidate serves as a linchpin for accessing esters, amidines, or fused tricyclic drug scaffolds.

References

-

Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

-

Deslongchamps, P., & Taillefer, R. J. (1975).[2] The mechanism of hydrolysis of imidate salts. Canadian Journal of Chemistry.[2][3]

-

Lange, U. E., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

-

Gangjee, A., et al. (2017).[4] Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents. Bioorganic & Medicinal Chemistry Letters.

-

Gao, W., et al. (2017). A Simple and Facile Synthesis of Tricyclic-Fused pyrimido[4,5-b]indol-2-amines. Molecular Diversity.

Sources

- 1. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Rational Selection of a Solvent System for the Precipitation of Methyl 1H-Indole-3-carboximidoate

Abstract

This technical guide provides a comprehensive framework for the systematic selection of an optimal solvent system for the precipitation of methyl 1H-indole-3-carboximidoate. Recognizing the unique chemical nature of the carboximidoate functionality and the broader indole scaffold, this document moves beyond a single, prescribed protocol. Instead, it equips researchers, scientists, and drug development professionals with the foundational principles and a detailed experimental workflow to empirically determine the most effective solvent and anti-solvent combination for achieving high-yield, high-purity precipitation. The protocols described herein are designed as a self-validating system, integrating analytical checkpoints to ensure the integrity of the final isolated solid.

Introduction: The Critical Role of Solvent Selection in Precipitation

Precipitation is a cornerstone of purification in synthetic chemistry, particularly in the pharmaceutical industry where purity and crystal form are of paramount importance.[1][2] The process hinges on creating a state of supersaturation, which can be induced by changing temperature, evaporating a solvent, or, as is the focus of this guide, by introducing an "anti-solvent" to a solution of the target compound.[3] This technique, often termed anti-solvent crystallization or precipitation, is advantageous for heat-sensitive molecules like many indole derivatives.[4]

The selection of an appropriate solvent and anti-solvent pair is not a trivial matter; it is a multi-parameter optimization problem. An ideal solvent should completely dissolve the crude methyl 1H-indole-3-carboximidoate, along with any impurities. Conversely, the ideal anti-solvent should be a poor solvent for the target compound but a good solvent for the impurities.[1] Furthermore, the solvent and anti-solvent must be miscible to ensure a homogenous transition to supersaturation, which is critical for controlled nucleation and crystal growth.[4]

Methyl 1H-indole-3-carboximidoate, likely synthesized via a Pinner-type reaction from indole-3-carbonitrile, presents specific challenges.[5][6] The carboximidoate group is susceptible to hydrolysis, particularly in the presence of acid or base, which would convert it to the corresponding methyl ester or carboxylic acid.[7][8] Therefore, the selection of anhydrous solvents and a carefully controlled precipitation environment is crucial.

Guiding Principles for Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." This is a function of several intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The indole ring system is relatively non-polar, but the N-H group and the carboximidoate functionality introduce polarity and hydrogen bonding capabilities.

A logical workflow for solvent selection involves a preliminary screening of solvents with varying polarities to identify a suitable "good" solvent, followed by the screening of miscible "poor" solvents (anti-solvents).

Experimental Workflow for Solvent System Selection

The following diagram outlines a systematic approach to identifying and optimizing a solvent/anti-solvent system for the precipitation of methyl 1H-indole-3-carboximidoate.

Caption: A systematic workflow for the selection and optimization of a solvent/anti-solvent system.

Protocol for Preliminary Solvent Screening

Objective: To identify a suitable "good" solvent that readily dissolves the crude methyl 1H-indole-3-carboximidoate at room temperature.

Materials:

-

Crude methyl 1H-indole-3-carboximidoate

-

A selection of anhydrous solvents with varying polarities (see Table 1)

-

Small vials or test tubes

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of the crude product into a series of labeled vials.

-

To each vial, add 0.5 mL of a different test solvent.

-

Vortex each vial for 1-2 minutes at room temperature.

-

Visually inspect for dissolution.

-

Categorize each solvent as a "good solvent" (complete dissolution), "partial solvent" (some solid remains), or "non-solvent" (no apparent dissolution).

| Solvent | Polarity Index | Potential Role |

| Dichloromethane (DCM) | 3.1 | Solvent |

| Tetrahydrofuran (THF) | 4.0 | Solvent |

| Acetone | 5.1 | Solvent |

| Ethyl Acetate | 4.4 | Solvent |

| Acetonitrile | 5.8 | Solvent |

| Methanol | 5.1 | Solvent |

| Ethanol | 4.3 | Solvent |

| Isopropanol | 3.9 | Solvent |

| Toluene | 2.4 | Partial/Anti-solvent |

| Diethyl Ether | 2.8 | Partial/Anti-solvent |

| Hexanes/Heptane | 0.1 | Anti-solvent |

| Water | 10.2 | Anti-solvent |

| Table 1: A suggested list of solvents for initial screening, categorized by their polarity index and potential role in the precipitation process. |

Protocol for Anti-Solvent Screening and Test Precipitation

Objective: To identify a miscible anti-solvent that induces precipitation from a saturated solution of the target compound in a "good" solvent.

Materials:

-

A "good" solvent identified in the previous step.

-

A selection of potential anti-solvents (e.g., hexanes, heptane, diethyl ether, water).

-

Saturated solution of crude methyl 1H-indole-3-carboximidoate in the chosen "good" solvent.

-

Pasteur pipettes.

Procedure:

-

Prepare a near-saturated solution of the crude product in the chosen "good" solvent.

-

In a separate set of vials, add approximately 1 mL of the saturated solution.

-

Slowly add a potential anti-solvent dropwise while observing for the formation of a precipitate.

-

Continue adding the anti-solvent until precipitation appears complete or a significant volume has been added (e.g., 3-4 volumes relative to the solvent).

-

Note the miscibility of the solvent pair and the physical characteristics of the precipitate (e.g., crystalline, amorphous, oily).

-

Qualitatively assess the yield.

Protocol for Optimization and Purity Analysis

Objective: To refine the precipitation conditions and analytically determine the purity of the isolated solid.

Procedure:

-

Based on the screening results, select the most promising solvent/anti-solvent pair(s).

-

Dissolve a larger quantity of the crude product in the "good" solvent, warming gently if necessary to achieve complete dissolution.

-

Slowly add the anti-solvent at a controlled rate while stirring. Experiment with different addition rates and temperatures (e.g., room temperature vs. 0 °C) to influence crystal size and purity.

-

Allow the resulting slurry to stir for a period (e.g., 30-60 minutes) to ensure complete precipitation.

-

Isolate the solid by vacuum filtration, washing with a small amount of the cold anti-solvent or a mixture of the solvent/anti-solvent.

-

Dry the solid under vacuum.

-

Determine the yield and characterize the product using the analytical methods detailed below.

Analytical Protocols for Purity and Identity Confirmation

A critical component of this workflow is the analytical verification of the precipitated material.[9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is a powerful technique for determining the purity of indole derivatives.[1][4]

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (e.g., 5 µm, 4.6 x 250 mm).

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Prepare a stock solution of the dried precipitate in the mobile phase (or a suitable solvent like acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute to a working concentration of ~0.1 mg/mL.

-

Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Calculate purity based on the relative peak area of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the isolated compound.[10]

Sample Preparation:

-

Dissolve 5-10 mg of the dried precipitate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Data Analysis:

-

Compare the obtained spectra with expected chemical shifts and coupling constants for methyl 1H-indole-3-carboximidoate. Pay close attention to the signals corresponding to the indole ring protons, the N-H proton, and the methyl groups of the carboximidoate functionality.

Melting Point Determination

A sharp melting point range is a good indicator of purity for a crystalline solid.

Procedure:

-

Determine the melting point of the dried precipitate using a calibrated melting point apparatus.

-

A narrow range (e.g., 1-2 °C) suggests high purity, while a broad and depressed melting point indicates the presence of impurities.

Troubleshooting and Causality

Caption: A troubleshooting guide for common issues encountered during precipitation.

Conclusion

The successful precipitation of methyl 1H-indole-3-carboximidoate with high yield and purity is contingent upon a rational and empirical approach to solvent selection. This guide has provided the theoretical underpinnings and a practical, step-by-step experimental workflow to achieve this. By systematically screening solvents and anti-solvents and integrating rigorous analytical characterization, researchers can confidently develop a robust and reproducible precipitation protocol tailored to this specific molecule. This methodological approach, grounded in the principles of solubility and crystallization, serves as a reliable framework for the purification of not only the target compound but also other novel synthetic intermediates in the drug development pipeline.

References

- Vertex AI Search.

- Journal of New Developments in Chemistry.

- International Journal of Pharmaceutical Research and Applications. (July 15 2022) Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Accessed February 23, 2026.

- Magritek.

-

Huang, G., Chen, J., Li, G., & Liu, S. (2010). Methyl 3-(1H-indole-3-carboxamido)propionate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1677. [Link]

-

Siddiquee, T. A., Ara, I., & Kobayash, N. (2009). Methyl 2-(1H-indole-3-carboxamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2815. [Link]

-

Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

- Chemistry LibreTexts. (2022, October 30). 8.2: Precipitation Gravimetry. Accessed February 23, 2026.

- Benchchem.

-

Furuya, T., et al. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. IUCrData, 3(12), x181728. [Link]

- Thermo Fisher Scientific.

-

D'auria, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

- MedChemExpress.

- Sarchem Labs.

- ChemicalBook. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum. Accessed February 23, 2026.

- Benchchem. Common impurities in methyl indole-3-carboxylate and their removal. Accessed February 23, 2026.

- ResearchGate.

- Wikipedia. Pinner reaction. Accessed February 23, 2026.

- ChemicalBook. 1-Methylindole-3-carboxaldehyde. Accessed February 23, 2026.

- J&K Scientific. Pinner Reaction. Accessed February 23, 2026.

- Sigma-Aldrich. 1-Methylindole-3-carboxaldehyde 97. Accessed February 23, 2026.

- International Journal of Advanced Biotechnology and Research. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. Accessed February 23, 2026.

-

El-Fakharany, E. M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(49), 29285-29315. [Link]

- ResearchGate. Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing from conventional to μW-heating conditions. Accessed February 23, 2026.

- ATB. 1-Methyl-1H-indole-3-carboxylicacid. Accessed February 23, 2026.

- SynArchive. Pinner Reaction. Accessed February 23, 2026.

- PubChem.

- The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Accessed February 23, 2026.

- Benchchem.

- Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. Accessed February 23, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 3-(1H-indole-3-carboxamido)propionate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tetratek.com.tr [tetratek.com.tr]

Application Note & Protocol: A Scalable, High-Fidelity Synthesis of Indole-3-Carboximidate Esters for Accelerated Drug Discovery

Abstract & Introduction: The Strategic Value of the Indole Core

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a vast portfolio of approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design.[2] Within this class, derivatives at the C-3 position are particularly significant. Indole-3-carboximidate esters and their related analogues, such as carboxamides, are key intermediates and pharmacophores in compounds exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

The efficient and scalable synthesis of these building blocks is a critical bottleneck in the early stages of drug discovery, where rapid library generation and scale-up for preclinical trials are paramount. This guide provides a robust, field-proven protocol for the synthesis of indole-3-carboximidate esters from readily available indole-3-carbonitrile via the Pinner reaction. We will detail the causality behind our strategic choices, provide a step-by-step methodology designed for reproducibility and scale, and address critical safety considerations and troubleshooting.

Synthetic Strategy: Causality and Method Selection

While numerous methods exist for constructing the indole core or functionalizing it, such as Fischer indole synthesis or modern palladium-catalyzed cyclizations, the direct conversion of a pre-existing, stable indole precursor is often the most efficient route for library synthesis.[6][7][8]

Our selected strategy employs the Pinner reaction , a classic yet highly effective method for converting nitriles into imidate esters.[9][10][11] This approach offers several distinct advantages for scalability and efficiency:

-

Atom Economy & Accessibility: The reaction utilizes inexpensive and common reagents: an anhydrous alcohol (e.g., ethanol or methanol) and a strong acid (anhydrous hydrogen chloride). The starting material, indole-3-carbonitrile, is commercially available and stable.

-

Robust & Well-Characterized Mechanism: The reaction proceeds through a reliable, two-stage mechanism. First, the acid protonates the nitrile, activating it for nucleophilic attack by the alcohol to form a stable crystalline intermediate known as a Pinner salt (an imidate hydrochloride).[9][12] Second, controlled hydrolysis of this isolated or in-situ-generated salt yields the desired ester with high fidelity.[9]

-

Scalability: The formation of a solid intermediate allows for easy isolation and purification by simple filtration, avoiding the need for extensive chromatography at the intermediate stage, which is a significant advantage in large-scale synthesis.

This direct conversion is superior to multi-step routes that might involve protecting the indole nitrogen, performing a C-3 acylation, and then esterification, as it reduces step-count and potential points of failure.[13]

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to final, characterized product.

Caption: High-level workflow for the synthesis of indole-3-carboximidate esters.

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 1H-indole-3-carboximidate as a representative example. The procedure can be adapted for other alcohols (e.g., methanol).

Materials and Equipment

-

Reagents: Indole-3-carbonitrile (99%), Anhydrous Ethanol (≥99.5%), Hydrogen Chloride (gas, anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (230-400 mesh).

-

Equipment: Three-neck round-bottom flask, gas dispersion tube (bubbler), magnetic stirrer, ice bath, dropping funnel, rotary evaporator, vacuum filtration apparatus (Büchner funnel), glassware for chromatography.

CRITICAL SAFETY PRECAUTIONS

-

Cyanide Hazard: Indole-3-carbonitrile is a cyanide-containing compound. Contact with acid can liberate highly toxic hydrogen cyanide (HCN) gas.[14][15] All operations must be performed in a certified chemical fume hood. [16]

-

Corrosive Gas: Anhydrous hydrogen chloride is a highly corrosive and toxic gas. Handle with extreme care using appropriate gas-handling equipment in a fume hood.

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, splash-proof safety goggles, and double-layered nitrile gloves.[14][16]

-

Waste Disposal: All aqueous waste must be treated with a bleach solution at a pH > 10 to neutralize any residual cyanide before disposal. Solid cyanide-containing waste must be segregated and disposed of according to institutional guidelines.[14]

-

Emergency: Ensure an emergency plan is in place for cyanide exposure and that all personnel are trained.[15][17]

Step-by-Step Procedure

Step 1: Preparation of Anhydrous HCl in Ethanol

-

Assemble a dry three-neck flask equipped with a magnetic stir bar, a gas inlet adapter with a dispersion tube extending below the solvent surface, and a gas outlet connected to a trap (e.g., a mineral oil bubbler or a basic solution trap).

-

Add 100 mL of anhydrous ethanol to the flask and cool the vessel to 0 °C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred ethanol. The process is exothermic; maintain the temperature at 0-5 °C.

-

Periodically weigh the flask to determine the amount of HCl absorbed. Continue until the solution is approximately 3 M in HCl. This solution should be used immediately.

Step 2: Pinner Reaction – Formation of the Imidate Hydrochloride Salt

-

To the freshly prepared, cold (0 °C) solution of HCl in ethanol, add indole-3-carbonitrile (10.0 g, 70.3 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, seal the flask and allow the mixture to stir at 0-5 °C.

-

A white precipitate of the ethyl 1H-indole-3-carboximidate hydrochloride (Pinner salt) will begin to form. Continue stirring for 12-18 hours at this temperature to ensure complete reaction.[9][11]

Step 3: Hydrolysis to the Ester

-

To the cold, stirred suspension from Step 2, add 50 mL of deionized water dropwise via a dropping funnel.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue to stir vigorously for 2-3 hours. During this time, the solid Pinner salt will dissolve as it hydrolyzes to the liquid ester.[9]

Step 4: Workup and Extraction

-

Transfer the reaction mixture to a separatory funnel.

-

Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (final pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).[18]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 5: Purification

-

Purify the crude residue by silica gel column chromatography.[19][20]

-

Equilibrate the column with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc).

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., 5% to 30% EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield the pure ethyl 1H-indole-3-carboximidate as an off-white solid.

Step 6: Characterization

-

Appearance: Off-white to pale yellow solid.

-

Yield: Typically 75-85%.

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts should be consistent with the structure. Expect signals for the ethyl group (triplet and quartet), aromatic protons of the indole ring, and the N-H proton.

-

¹³C NMR (100 MHz, CDCl₃): Signals should correspond to all unique carbons in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Calculate and verify the exact mass of the molecular ion [M+H]⁺.

Expected Results & Troubleshooting

Table 1: Summary of Expected Experimental Data

| Parameter | Expected Value |

| Starting Material | 10.0 g Indole-3-carbonitrile |

| Product | Ethyl 1H-indole-3-carboximidate |

| Theoretical Yield | ~13.3 g |

| Typical Actual Yield | 10.0 - 11.3 g (75-85%) |

| Physical Appearance | Off-white solid |

| Key ¹H NMR Signal (CDCl₃) | δ ~8.8 (bs, 1H, Indole N-H) |

| HRMS (ESI+) [M+H]⁺ | Calculated for C₁₁H₁₃N₂O⁺: 189.1022, Found: 189.1025 |

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Insufficient HCl concentration. 2. Presence of water in reagents/glassware. | 1. Ensure the HCl/alcohol solution is sufficiently saturated (~3 M). 2. Use anhydrous grade solvents and flame-dried glassware. Moisture prevents formation of the Pinner salt.[12] |

| Formation of Amide Byproduct | 1. Reaction temperature too high. 2. Pinner salt is thermally unstable. | 1. Strictly maintain low temperatures (0-5 °C) throughout the Pinner salt formation.[10] |

| Product Hydrolyzes to Carboxylic Acid | 1. Incomplete extraction from basic aqueous layer. 2. Exposure to moisture or base during storage. | 1. Ensure complete extraction with ethyl acetate after neutralization. 2. Store the final product in a desiccator. If acid is present, it can be removed by an additional wash with dilute NaHCO₃ during workup.[20] |

| Difficult Purification | 1. Streaking on silica gel column. 2. Presence of highly polar impurities. | 1. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic indole nitrogen. 2. Ensure a thorough aqueous workup was performed to remove water-soluble byproducts. |

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of indole-3-carboximidate esters, crucial building blocks for drug discovery. By leveraging the classical Pinner reaction, this method offers high yields, operational simplicity, and is amenable to scale-up. The detailed explanation of the scientific rationale, step-by-step instructions, and critical safety considerations equip researchers with a reliable tool to accelerate the synthesis of novel indole-based therapeutic candidates.

References

-

Baumann, M., Baxendale, I. R., & Deplante, F. (2021). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

(2025, August 5). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. Available at: [Link]

-

Baumann, M., Baxendale, I. R., & Deplante, F. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. PMC. Available at: [Link]

-

Li, J., et al. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Available at: [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Available at: [Link]

-

Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Available at: [Link]

-

Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available at: [Link]

-

Stanford University EH&S. (n.d.). Information on Cyanide Compounds. Available at: [Link]

-

911Metallurgist. (2018, January 18). Cyanide Safety. Available at: [Link]

-

Cembellín, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Pinner reaction. Available at: [Link]

-

Domagalski, W., Schulze, A., & Bandurski, R. S. (n.d.). Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species). PMC. Available at: [Link]

-

Sue, K., et al. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. Available at: [Link]

-

Ciaffaglione, V., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

-

Gabriele, B., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]

-

Pöverlein, M., & Zbornik, T. (2013). A Lewis acid-promoted Pinner reaction. PMC. Available at: [Link]

-

Zhang, Z., et al. (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]

-

Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available at: [Link]

-

Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed. Available at: [Link]

-

Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. Available at: [Link]

-

Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]

-

Ali, M. A., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. Available at: [Link]

-

Domagalski, W., Schulze, A., & Bandurski, R. S. (1987). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species). PubMed. Available at: [Link]

-

Ren, Y., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

-

Thawabteh, A., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Available at: [Link]

-

Somei, M., et al. (n.d.). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. J-STAGE. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Pinner Reaction [organic-chemistry.org]

- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uwindsor.ca [uwindsor.ca]

- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 17. Cyanide Safety - 911Metallurgist [911metallurgist.com]

- 18. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Why methyl 1H-indole-3-carboximidoate turns yellow or decomposes

Welcome to the technical support center for methyl 1H-indole-3-carboximidoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.

I. Understanding the Instability of Methyl 1H-indole-3-carboximidoate

Methyl 1H-indole-3-carboximidoate is a valuable synthetic intermediate, often prepared via the Pinner reaction. However, its utility is matched by its inherent instability. The molecule combines two reactive moieties: the electron-rich indole ring and the electrophilic carboximidoate group. This combination makes it susceptible to degradation under various conditions, often manifesting as a color change to yellow or complete decomposition.

II. Troubleshooting Guide: Why is My Methyl 1H-indole-3-carboximidoate Turning Yellow or Decomposing?

This section addresses specific issues you may encounter in the laboratory, providing potential causes and actionable solutions.

Issue 1: The solid compound develops a yellow tint over time.

-

Probable Cause 1: Oxidation of the Indole Ring. The indole nucleus is electron-rich and highly susceptible to oxidation, especially when exposed to air (oxygen).[1][2] This oxidation can lead to the formation of colored byproducts.

-

Solution:

-

Inert Atmosphere: Always handle and store methyl 1H-indole-3-carboximidoate under an inert atmosphere, such as nitrogen or argon.

-

Solvent Degassing: When preparing solutions, use solvents that have been thoroughly degassed to remove dissolved oxygen.

-

Antioxidants: For long-term storage, consider the addition of a radical scavenger or antioxidant, although compatibility with downstream applications must be verified.

-

-

Probable Cause 2: Presence of Impurities from Synthesis. Residual acidic or basic catalysts from the Pinner synthesis can promote degradation. Incomplete reaction may also leave starting materials that contribute to color.

-

Solution:

-

Purification: Ensure the compound is rigorously purified after synthesis to remove any catalysts or byproducts. Recrystallization or column chromatography are common methods.

-

Neutralization: After synthesis, ensure the product is thoroughly washed and neutralized to remove any residual acid or base.

-

Issue 2: The compound decomposes when dissolved in a solvent.

-